molecular formula C23H26N6O2 B1663032 Apilimod CAS No. 541550-19-0

Apilimod

货号 B1663032
CAS 编号: 541550-19-0
分子量: 418.5 g/mol
InChI 键: HSKAZIJJKRAJAV-KOEQRZSOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Apilimod selectively suppresses the synthesis of IL-12 and IL-23 by inhibiting the phosphotransferase activity of TLR-4 regulator lipid kinase PIKfyve (phosphatidylinositol-3-phosphate 5-kinase) .


Molecular Structure Analysis

The molecular structure of Apilimod consists of a core pyrimidine ring with a morpholine substituent and an ethoxypyridyl substituent . The IUPAC name for Apilimod is N-[(E)-(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine .


Chemical Reactions Analysis

Apilimod inhibits the lipid kinase enzyme PIKfyve, which synthesizes two lipids, PtdIns5P and PtdIns(3,5)P2. These syntheses are efficiently and similarly inhibited by Apilimod (ID50 = 0.4 nM) in in vitro assays .


Physical And Chemical Properties Analysis

Apilimod has a molecular formula of C23H26N6O2 and a molecular weight of 418.49 g/mol . It is soluble in DMSO at a concentration of ≥ 45 mg/mL .

科学研究应用

Inhibition of PIKfyve Kinase for B-cell Non-Hodgkin Lymphoma Treatment

Apilimod has shown effectiveness as an inhibitor of phosphatidylinositol-3-phosphate 5-kinase (PIKfyve) lipid kinase, demonstrating selective cytotoxic activity in B-cell non-Hodgkin lymphoma (B-NHL) compared to normal cells. Its mechanism involves inducing lysosome dysfunction, which disrupts lysosomal homeostasis and contributes to its cytotoxicity. This discovery highlights a novel approach for treating B-NHL (Gayle et al., 2017).

Role in Autoimmune Diseases and Common Variable Immunodeficiency

Apilimod, identified as an inhibitor of IL-12 and IL-23 production, has potential applications in treating autoimmune diseases, including Crohn's disease and rheumatoid arthritis. It operates by preventing the nuclear translocation of c-Rel, a critical factor in cytokine production. Clinical trials have observed promising outcomes in Crohn's disease patients treated with apilimod (Billich, 2007).

COVID-19 Treatment Considerations

Apilimod's role as a PIKfyve inhibitor places it under investigation for COVID-19 treatment. However, concerns exist regarding its potential to exacerbate immunosuppression observed in COVID-19 patients, as it might block crucial antiviral immune responses (Baranov, Bianchi, & van den Bogaart, 2020).

Efficacy Against Filoviral Infections

Apilimod has shown efficacy in inhibiting entry and infection of Ebola and Marburg viruses, functioning primarily as an entry inhibitor. It blocks the trafficking of these viruses to endolysosomes, which are essential for their replication, demonstrating its potential as a therapeutic agent for filoviral infections (Nelson et al., 2017).

Prevention of Cardiac Fibrotic Remodeling

Apilimod can modulate the TGFβ signaling pathway, impacting cardiac pathological fibrotic remodeling. Its action includes controlling TGFβ-dependent activation of primary murine cardiacfibroblasts and inducing TGFβ receptor blockade in intracellular vesicles. This suggests a novel function for PIKfyve in controlling myocardial fibrotic remodeling and positions Apilimod as a potential therapeutic agent for preventing adverse fibrotic remodeling in the heart (Cinato et al., 2021).

Targeting Lysosome Homeostasis in B-cell Non-Hodgkin Lymphoma

Research further establishes Apilimod as a potent and selective cytotoxic agent against B-NHL by targeting PIKFYVE. It induces cell death through broad disruption of lysosome homeostasis, characterized by lysosomal swelling and impaired maturation of lysosomal enzymes. This indicates the therapeutic potential of disrupting lysosome homeostasis in cancer treatment (Gayle et al., 2017).

Impact on Molecular Dynamics in Antiviral Drugs

A study on the molecular dynamics of Apilimod revealed that the rotational dynamics of its methyl groups are significantly faster than those in other antiviral drugs like remdesivir. This insight into the biochemical activity of Apilimod contributes to the understanding of its efficacy and potential as an antiviral agent (Mamontov et al., 2021).

Inhibition of IL-12 and IL-23 in Psoriasis

Apilimod has demonstrated efficacy in reducing dendritic cell infiltration in psoriasis by selectively suppressing the synthesis of IL-12 and IL-23. Clinical studies have shown significant improvements in patients with psoriasis, highlighting its potential as a treatment for Th1- and Th17-mediated inflammatory diseases (Wada et al., 2012).

Autophagy-Targeted Therapy in Lymphoma

Apilimod, as a PIKfyve inhibitor, induces significant cytotoxicity in B-cell NHL by inhibiting the autophagy flux and perturbing lysosome homeostasis. This approach represents a novel avenue for autophagy-targeted therapy in lymphoma treatment (Alinari, 2017).

安全和危害

Apilimod is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

属性

IUPAC Name

N-[(E)-(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2/c1-18-5-4-6-19(15-18)17-25-28-21-16-22(29-10-13-30-14-11-29)27-23(26-21)31-12-8-20-7-2-3-9-24-20/h2-7,9,15-17H,8,10-14H2,1H3,(H,26,27,28)/b25-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKAZIJJKRAJAV-KOEQRZSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=NNC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/NC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apilimod

CAS RN

541550-19-0
Record name Apilimod [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0541550190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apilimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05611
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-(3-Methylbenzylidene)-N'-[6-morpholin-4-yl-2-(2-pyridin-2-yl-ethoxy)pyrimidin-4-yl]hydrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name APILIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFW2K84S4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A stirred suspension of 2-[2-(pyridin-2-yl)-ethoxy]-4-hydrazino-6-(morpholin-4-yl)-pyrimidine (Product 3) (5 g, 15.8 mmol, 95% purity), m-tolualdehyde (1.99 g, 16.6 mmol), ethyl acetate (25 mL) and acetic acid (45 μL) was heated to reflux for 15 minutes to give a clear solution. When TLC indicated that the reaction was completion, the reaction was allowed to cool to room temperature causing a solid precipitate to formed. The creamy solid was filtered out, washed with ethyl acetate (EtOAc) (3×5 mL) and dried to obtain crude Compound 6. The crude product (5 g, 75.6%) was dissolved in EtOAc (34 mL) under reflux. The resulting clear solution was concentrated to about 20 mL and cooled to room temperature causing Compound 6 to precipitate out forming a suspension. The suspension was stirred for 2 hours, then the precipitate was filtered out, washed with EtOAc (2×10 mL) and vacuum-dried to give Compound 6 as an off-white solid, 4.1 g (82%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
45 μL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
34 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Apilimod
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Apilimod
Reactant of Route 3
Reactant of Route 3
Apilimod
Reactant of Route 4
Apilimod
Reactant of Route 5
Reactant of Route 5
Apilimod
Reactant of Route 6
Apilimod

Citations

For This Compound
1,160
Citations
WA Harb, CS Diefenbach, N Lakhani, SC Rutherford… - Blood, 2017 - Elsevier
Introduction : PIKfyve is an endosomal lipid kinase that phosphorylates P1(3)P to phosphatidylinositol 3,5-bisphosphate (PI[3,5]P2). Unlike PI3Kδ-related signaling, PIKfyve regulates …
Number of citations: 15 www.sciencedirect.com
PJ Morris, C Moore, CJ Thomas - IUCrData, 2017 - scripts.iucr.org
… different commercial batches of apilimod, which led us … apilimod was actually apilimod, single-crystal X-ray crystallography on the most biologically active commercial batch of apilimod …
Number of citations: 4 scripts.iucr.org
D Sbrissa, G Naisan, OC Ikonomov, A Shisheva - PloS one, 2018 - journals.plos.org
… We demonstrate here for the first time that apilimod … (PIs) revealed that apilimod triggered a marked reduction of both … (3,5)P 2 reduction, apilimod induced the appearance of dilated …
Number of citations: 32 journals.plos.org
M Cinato, L Guitou, A Saidi, A Timotin, E Sperazza… - Theranostics, 2021 - ncbi.nlm.nih.gov
Rationale: TGFβ signaling pathway controls tissue fibrotic remodeling, a hallmark in many diseases leading to organ injury and failure. In this study, we address the role of Apilimod, a …
Number of citations: 7 www.ncbi.nlm.nih.gov
S Gayle, S Landrette, N Beeharry… - Blood, The Journal …, 2017 - ashpublications.org
… apilimod as an antiproliferative compound by high-throughput screening of clinical-stage drugs. Apilimod … Apilimod displays nanomolar activity in vitro, and in vivo studies demonstrate …
Number of citations: 156 ashpublications.org
S Krausz, MJH Boumans, DM Gerlag… - Arthritis & …, 2012 - Wiley Online Library
… apilimod did not have an effect on expression of synovial biomarkers. Of importance, we also did not observe an effect of apilimod … 12/IL-23 inhibition by apilimod is able to induce robust …
Y Wada, I Cardinale, A Khatcherian, J Chu, AB Kantor… - PloS one, 2012 - journals.plos.org
… from animals treated with apilimod, indicating a down-… treated orally with a range of apilimod doses. Skin biopsies and … Our results establish that apilimod not only suppresses synthesis …
Number of citations: 78 journals.plos.org
EA Nelson, J Dyall, T Hoenen, AB Barnes… - PLoS neglected …, 2017 - journals.plos.org
… The second was because apilimod emerged from a blinded screen of 35 drugs (S1 Fig; S1 … The third reason was because apilimod is well tolerated in humans. We find that apilimod …
Number of citations: 96 journals.plos.org
X Cai, Y Xu, AK Cheung, RC Tomlinson… - Chemistry & biology, 2013 - cell.com
… apilimod specifically interacts with the PIKfyve regulatory complex in cells. To address the mode of action of apilimod on … Apilimod inhibited PIKfyve kinase activity with an IC50 of 14 nM (…
Number of citations: 188 www.cell.com
BE Sands, EW Jacobson… - Inflammatory bowel …, 2010 - academic.oup.com
… We investigated the activity and safety of apilimod mesylate (formerly STA-5326), an oral IL-… placebo, 50 mg apilimod, or 100 mg apilimod treatment groups. Apilimod and placebo were …
Number of citations: 100 academic.oup.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。